molecular formula C3H8ClNO3 B6606347 2-(methoxyamino)aceticacidhydrochloride CAS No. 2825005-65-8

2-(methoxyamino)aceticacidhydrochloride

Cat. No.: B6606347
CAS No.: 2825005-65-8
M. Wt: 141.55 g/mol
InChI Key: ZMSFGDLELPADAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxyamino)acetic acid hydrochloride is a chemical compound with the molecular formula C3H8ClNO3. It is a derivative of acetic acid where the amino group is methoxylated. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxyamino)acetic acid hydrochloride typically involves the reaction of methoxyamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

CH3ONH2+ClCH2COOHCH3ONHCH2COOHHCl\text{CH}_3\text{ONH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{CH}_3\text{ONHCH}_2\text{COOH} \cdot \text{HCl} CH3​ONH2​+ClCH2​COOH→CH3​ONHCH2​COOH⋅HCl

Industrial Production Methods: In industrial settings, the production of 2-(methoxyamino)acetic acid hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxyamino)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxyamino)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(methoxyamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The methoxyamino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be used to study enzyme function and to develop enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

  • 2-(Aminooxy)acetic acid hydrochloride
  • 2-(Hydroxyamino)acetic acid hydrochloride
  • 2-(Methoxyamino)propanoic acid hydrochloride

Comparison: 2-(Methoxyamino)acetic acid hydrochloride is unique due to its methoxyamino group, which imparts distinct chemical properties compared to its analogs For example, 2-(aminooxy)acetic acid hydrochloride has an aminooxy group instead of a methoxyamino group, leading to different reactivity and applications

Properties

IUPAC Name

2-(methoxyamino)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.ClH/c1-7-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSFGDLELPADAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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